molecular formula C12H14FN B14482581 7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine CAS No. 66064-36-6

7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine

Cat. No.: B14482581
CAS No.: 66064-36-6
M. Wt: 191.24 g/mol
InChI Key: VNYUCJBWMQVSCI-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine is a chemical compound that belongs to the class of benzazepines. Benzazepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a fluorine atom at the 7th position and two methyl groups at the 2nd and 3rd positions of the dihydro-1H-1-benzazepine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,3-dimethylphenylamine with a fluorinated reagent under acidic conditions can lead to the formation of the desired benzazepine ring system.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.

    Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter receptors, is ongoing.

    Industry: It may be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar structural features but different functional groups.

    Flumazenil: Another benzodiazepine analog with a fluorine atom, used as an antidote for benzodiazepine overdose.

Uniqueness

7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom and methyl groups contribute to its reactivity and potential interactions with biological targets, distinguishing it from other benzazepine derivatives.

Properties

CAS No.

66064-36-6

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

7-fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine

InChI

InChI=1S/C12H14FN/c1-8-3-4-10-7-11(13)5-6-12(10)14-9(8)2/h3,5-7,9,14H,4H2,1-2H3

InChI Key

VNYUCJBWMQVSCI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CCC2=C(N1)C=CC(=C2)F)C

Origin of Product

United States

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